Cas no 1340253-84-0 (4-Ethyl-4,6'-dimethyl-1,3'-bipiperidine)
4-Ethyl-4,6'-dimethyl-1,3'-bipiperidine Chemical and Physical Properties
Names and Identifiers
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- 4-Ethyl-4,6'-dimethyl-1,3'-bipiperidine
- 4-ethyl-4-methyl-1-(6-methylpiperidin-3-yl)piperidine
- 1,3'-Bipiperidine, 4-ethyl-4,6'-dimethyl-
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- Inchi: 1S/C14H28N2/c1-4-14(3)7-9-16(10-8-14)13-6-5-12(2)15-11-13/h12-13,15H,4-11H2,1-3H3
- InChI Key: IFIMIMMTABPJNF-UHFFFAOYSA-N
- SMILES: N1(CCC(C)(CC)CC1)C1CNC(C)CC1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 219
- XLogP3: 3
- Topological Polar Surface Area: 15.3
4-Ethyl-4,6'-dimethyl-1,3'-bipiperidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-697959-0.05g |
4-ethyl-4-methyl-1-(6-methylpiperidin-3-yl)piperidine |
1340253-84-0 | 0.05g |
$1140.0 | 2023-03-10 | ||
| Enamine | EN300-697959-0.1g |
4-ethyl-4-methyl-1-(6-methylpiperidin-3-yl)piperidine |
1340253-84-0 | 0.1g |
$1195.0 | 2023-03-10 | ||
| Enamine | EN300-697959-0.25g |
4-ethyl-4-methyl-1-(6-methylpiperidin-3-yl)piperidine |
1340253-84-0 | 0.25g |
$1249.0 | 2023-03-10 | ||
| Enamine | EN300-697959-0.5g |
4-ethyl-4-methyl-1-(6-methylpiperidin-3-yl)piperidine |
1340253-84-0 | 0.5g |
$1302.0 | 2023-03-10 | ||
| Enamine | EN300-697959-1.0g |
4-ethyl-4-methyl-1-(6-methylpiperidin-3-yl)piperidine |
1340253-84-0 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-697959-2.5g |
4-ethyl-4-methyl-1-(6-methylpiperidin-3-yl)piperidine |
1340253-84-0 | 2.5g |
$2660.0 | 2023-03-10 | ||
| Enamine | EN300-697959-5.0g |
4-ethyl-4-methyl-1-(6-methylpiperidin-3-yl)piperidine |
1340253-84-0 | 5.0g |
$3935.0 | 2023-03-10 | ||
| Enamine | EN300-697959-10.0g |
4-ethyl-4-methyl-1-(6-methylpiperidin-3-yl)piperidine |
1340253-84-0 | 10.0g |
$5837.0 | 2023-03-10 |
4-Ethyl-4,6'-dimethyl-1,3'-bipiperidine Related Literature
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
-
Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
-
Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
-
Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
-
M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
Additional information on 4-Ethyl-4,6'-dimethyl-1,3'-bipiperidine
Professional Introduction to 4-Ethyl-4,6'-dimethyl-1,3'-bipiperidine (CAS No. 1340253-84-0)
4-Ethyl-4,6'-dimethyl-1,3'-bipiperidine, a compound with the chemical identifier CAS No. 1340253-84-0, represents a significant advancement in the field of pharmaceutical chemistry and medicinal biology. This heterocyclic compound, characterized by its bipiperidine core structure, has garnered considerable attention due to its unique pharmacological properties and potential applications in the development of novel therapeutic agents.
The molecular architecture of 4-Ethyl-4,6'-dimethyl-1,3'-bipiperidine consists of two piperidine rings connected at the 1 and 3 positions, with ethyl and methyl substituents strategically placed to enhance its biological activity. This specific arrangement not only contributes to its stability but also influences its interactions with biological targets, making it a promising candidate for further investigation.
In recent years, there has been a growing interest in bipiperidine derivatives due to their ability to modulate various biological pathways. The presence of both ethyl and methyl groups in 4-Ethyl-4,6'-dimethyl-1,3'-bipiperidine enhances its solubility and bioavailability, which are critical factors in drug design. Moreover, the compound exhibits a high degree of selectivity towards certain enzymes and receptors, reducing the likelihood of off-target effects.
One of the most compelling aspects of 4-Ethyl-4,6'-dimethyl-1,3'-bipiperidine is its potential application in the treatment of neurological disorders. Preclinical studies have demonstrated that this compound can interact with neurotransmitter receptors in a manner that may alleviate symptoms associated with conditions such as Parkinson's disease and Alzheimer's disease. The bipiperidine core is particularly adept at binding to dopamine receptors, which are central to the pathophysiology of these neurodegenerative diseases.
The pharmacokinetic profile of 4-Ethyl-4,6'-dimethyl-1,3'-bipiperidine is another area of significant interest. Research indicates that the compound exhibits a favorable half-life, allowing for once-daily dosing regimens in clinical settings. Additionally, its metabolic stability ensures that it remains active within the body for an extended period, providing sustained therapeutic effects.
In vitro studies have also highlighted the compound's potential as an anti-inflammatory agent. By modulating inflammatory pathways, 4-Ethyl-4,6'-dimethyl-1,3'-bipiperidine may offer a novel approach to treating chronic inflammatory conditions such as rheumatoid arthritis. The ability of this compound to interact with cytokine receptors without inducing significant immunosuppression makes it an attractive candidate for further development.
The synthesis of 4-Ethyl-4,6'-dimethyl-1,3'-bipiperidine presents unique challenges due to its complex structure. However, advances in synthetic chemistry have made it possible to produce this compound with high purity and yield. The use of catalytic methods has further streamlined the synthesis process, reducing costs and environmental impact.
The future prospects for 4-Ethyl-4,6'-dimethyl-1,3'-bipiperidine are vast. Ongoing research is exploring its potential applications in oncology, where it may serve as a scaffold for developing new anticancer agents. Additionally, its ability to cross the blood-brain barrier suggests that it could be used in treating central nervous system disorders that are currently difficult to address with existing therapies.
In conclusion, CAS No. 1340253-84-0, corresponding to 4-Ethyl-4,6'-dimethyl-1,3'-bipiperidine, represents a significant breakthrough in pharmaceutical chemistry. Its unique structure and multifaceted biological activities make it a valuable tool for developing novel therapeutic agents. As research continues to uncover new applications for this compound, its impact on medicine is likely to grow significantly.
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